N-(4-chlorothiazol-2-yl)acetamide - 89283-43-2

N-(4-chlorothiazol-2-yl)acetamide

Catalog Number: EVT-1715516
CAS Number: 89283-43-2
Molecular Formula: C5H5ClN2OS
Molecular Weight: 176.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of α-haloketones with thioureas: This classic Hantzsch thiazole synthesis involves reacting an α-haloketone with a thiourea derivative. []
  • Cyclization of thioamides with α-halocarbonyl compounds: This approach utilizes a thioamide and an α-halocarbonyl compound to construct the thiazole ring. []
Mechanism of Action
  • Enzyme inhibition: Thiazoles have been shown to inhibit various enzymes, such as kinases [], metalloproteinases [], and phosphodiesterases [].
  • Receptor binding: Some thiazoles exhibit affinity for specific receptors, potentially leading to agonistic or antagonistic effects. []
Applications
  • Antimicrobial agents: Thiazole derivatives often exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. [, , , , , ]
  • Anticancer agents: Several thiazole-containing compounds demonstrate potent antitumor activity against different cancer cell lines. [, , ]
  • Anti-inflammatory agents: Some thiazoles are known to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. []
  • Central Nervous System (CNS) agents: Thiazole derivatives have shown potential in treating various CNS disorders due to their ability to interact with neurotransmitter systems. [, ]
Future Directions

References[1] Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors.[2] NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4- OXADIAZOL-2-YL)NAPHTHA[2,1-BFURAN-1-YL]ACETAMIDE AND THEIR DERIVATIVES[3] Synthesis, Characterization, Fluorescence and Antimicrobial studies of Cu(II), Co(II), Ni(II), Zn(II) and Cd(II) complexes derived from Schiff’s base (E)-2-(5-chloro-2-hydroxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide[9] Synthesis, Characterization, Fluorescence and Antimicrobial studies of Cu(II), Co(II), Ni(II), Zn(II) and Cd(II) complexes derived from Schiff’s base (E)-2-(5-chloro-2-hydroxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide[10] Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis.[11] Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.[13] Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. [] Synthesis and Characterizations of Triazine Derivative - N 2 , N 4 -bis (6-bromo-1,3-benzothiazol-2-yl) - N 6 - aryl - 1, 3, 5-triazine-2, 4, 6-triamine, derivative of 2, 4, 6-trimethyl-1, 3, 5-triazine as Biological Potent Agents[16] Synthesis and Biological Evaluation of 1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1h- Pyrrole-3-Carboxylic Acid[17] Synthesis and Bio-Evaluation of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives[18] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor.[19] Synthesis, docking study and biological evaluation of novel N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives[20] Quantitative Preclinical Imaging of TSPO Expression in Glioma Using N,N-Diethyl-2-(2-(4-(2-18F-Fluoroethoxy)Phenyl)-5,7-Dimethylpyrazolo[1,5-a]Pyrimidin-3-yl)Acetamide[21] Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat.[24] Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents[25] Neuroprotective Effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933), an Inhibitor of Neuronal Nitric-Oxide Synthase and an Antioxidant, in Model of Transient Focal Cerebral Ischemia in Mice[27] Evaluation of N‐benzyl‐N‐[11C]methyl‐2‐ (7‐methyl‐8‐oxo‐2‐phenyl‐7,8‐dihydro‐9H‐purin‐9‐yl)acetamide ([11C]DAC) as a novel translocator protein (18 kDa) radioligand in kainic acid‐lesioned rat[28] Antitumor efficacy of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone in lung cancer xenografts.

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

    Compound Description: This compound is a novel naphtho-furan derivative synthesized and characterized using Mass, NMR, and FTIR spectroscopic techniques []. It exhibited good antibacterial and antifungal activity in the reported study.

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide (5)

    Compound Description: This compound is another novel naphtho-furan derivative with reported antibacterial and antifungal activity []. Similar to compound 8, it was characterized using Mass, NMR, and FTIR spectroscopic techniques.

(E)-2-(5-chloro-2-hydroxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide (HL)

    Compound Description: This Schiff base ligand is synthesized by condensing N-(4-phenylthiazol-2-yl)hydrazinecarboxamide with 5-chloro-2-hydroxybenzaldehyde []. It acts as an ONO donor ligand in the formation of metal complexes.

N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA)

    Compound Description: This compound is a novel ligand that chelates with transition metals []. It showed promising results in in vitro antimicrobial studies, particularly its copper complex, indicating its potential for drug development.

N-[Alkyl or Un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide

    Compound Description: This series of 1,4-benzothiazine derivatives was investigated for antifungal activity using 3DQSAR studies []. The study highlighted the importance of steric properties, particularly bulky substitutions, for enhancing antifungal potency.

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

    Compound Description: This compound, characterized by X-ray crystallography, reveals an almost planar structure for the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety []. This structural information provides insights into potential conformations and intermolecular interactions.

N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide

    Compound Description: This compound, structurally characterized by X-ray crystallography, provides insights into the conformational preferences of substituted acetamide derivatives []. The study reveals an intermolecular hydrogen bond contributing to the compound's overall structure.

N,N-Diethyl-2-(2-(4-(2-18F-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (18F-DPA-714)

    Compound Description: This compound is a high-affinity pyrazolopyrimidinyl-based imaging ligand for the translocator protein (TSPO) []. It showed promising results in preclinical studies for visualizing TSPO-expressing brain tumors, highlighting its potential as a predictive cancer imaging modality.

N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido)acetamide derivatives

    Compound Description: This series of compounds was investigated for their antibacterial, antituberculosis, and antifungal activities []. Molecular docking studies provided insights into their binding patterns and potential mechanisms of action.

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide

    Compound Description: This compound is a highly selective and orally bioavailable MMP-13 inhibitor developed for treating osteoarthritis []. It demonstrated improved pharmacokinetic properties and reduced nephrotoxicity compared to previous carboxylic acid-containing MMP-13 inhibitors.

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

    Compound Description: This series of indole-fused triazine derivatives was synthesized and evaluated for their antimicrobial activity []. The compounds were characterized by IR and NMR spectroscopy, and their biological activity against various Gram-positive and Gram-negative bacteria was assessed.

1-(4-(N-(4-(2,4-Dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)sulfamoyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

    Compound Description: This compound is a pyrrole-2-one derivative synthesized by the heterocyclization of specific Schiff bases []. The synthesized compounds were evaluated for their antibacterial activities.

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives

    Compound Description: These derivatives, featuring a coumarin moiety, were synthesized and screened for antimicrobial, antifungal, and antimalarial activities []. The presence of the thiazole ring, although differently substituted compared to N-(4-Chlorothiazol-2-yl)acetamide, highlights the potential of exploring variations on this heterocyclic core for diverse biological activities.

N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide

    Compound Description: These two new thiourea derivatives were investigated as potential active pharmaceutical ingredients (APIs) and their structures were elucidated using synchrotron X-ray diffraction []. The presence of the thiazole ring and the exploration of these compounds as APIs suggest their potential biological significance.

2-benzoylamino-N′-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide

    Compound Description: The crystal structure of this compound reveals a three-dimensional network stabilized by N—H⋯O and O—H⋯(N,O) hydrogen bonds []. This structural information provides insights into the intermolecular interactions and potential crystal packing arrangements of similar compounds.

N-(Pyridin-2-yl)imidates

    Compound Description: These compounds are synthesized from nitrostyrenes and 2-aminopyridines via N-(pyridin-2-yl)iminonitriles []. These intermediates highlight a synthetic route that could potentially be adapted for preparing similar thiazole derivatives.

(E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (4BRDA)

    Compound Description: This Schiff base compound was synthesized and analyzed using FTIR, UV-Vis, and DFT computations []. Although it doesn't directly contain the thiazole ring found in N-(4-Chlorothiazol-2-yl)acetamide, it represents a class of compounds with potential biological activities that are often modified and explored for various pharmaceutical applications.

N-(Benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives

    Compound Description: This series of compounds, containing both benzothiazole and quinoline moieties, were synthesized and evaluated for their antibacterial activity []. The study highlighted the potential of combining different heterocyclic units to achieve potent antibacterial effects.

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (apremilast)

    Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor []. It represents a successful drug molecule that targets specific inflammatory pathways.

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

    Compound Description: This compound represents a complex heterocyclic system synthesized and characterized for its structural features []. While not directly containing a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, its synthesis and characterization provide valuable insights into the preparation and analysis of complex heterocyclic molecules, which could be relevant for developing similar thiazole-based compounds.

1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile

    Compound Description: The crystal structure of this compound reveals intermolecular hydrogen bonding patterns and a three-dimensional network []. Although it doesn't contain a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, understanding the intermolecular interactions and solid-state properties of similar compounds can be valuable for drug design and development.

    Compound Description: This series of compounds, featuring benzimidazole, quinoxaline, and various amine substituents, showed promising antitumor activity with low cytotoxicity against normal cells []. The study highlighted the importance of these structural motifs for anticancer activity.

3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide

    Compound Description: This compound, containing a triazine ring and a thiophene moiety, was investigated as a novel FAK inhibitor []. The combination of different heterocyclic systems highlights the potential of exploring similar structural motifs in drug discovery.

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

    Compound Description: This compound is a potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration []. It represents a promising candidate for antipsychotic therapy with reduced side effects.

(Z)-N-(Thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (TH2TH)

    Compound Description: This Schiff base compound contains both thiazole and thiophene rings and was subjected to DFT studies and molecular docking simulations []. The combination of these heterocyclic units and the computational analysis provide insights into the potential properties and interactions of similar compounds.

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives

    Compound Description: These derivatives, featuring a thiophene ring and various heterocyclic substituents, demonstrated significant antiproliferative activity against multiple human cancer cell lines []. This research highlights the potential of exploring similar heterocyclic systems for anticancer drug development.

4-((4-Hydroxy-3-methoxy-5-nitrobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (5NVDA)

    Compound Description: This Schiff base compound, synthesized from sulfadiazine and 5-nitrovanilline, was investigated for its electronic structure and biological activity []. The study highlighted its potential as a drug candidate with possible HIV RNA binding activity.

2,9,16,23-tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamidometallophthalocyanines

    Compound Description: These metallophthalocyanine complexes, containing oxadiazole and benzamide moieties, were synthesized and evaluated for their antimicrobial and antioxidant activities []. The study highlights the potential of incorporating these heterocyclic systems into larger macrocyclic structures for biological applications.

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

    Compound Description: The crystal structure of this compound reveals the presence of two independent molecules in the asymmetric unit and provides details about its molecular geometry []. The presence of the thiazole ring, although differently substituted compared to N-(4-Chlorothiazol-2-yl)acetamide, highlights its relevance in structural chemistry.

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (5CDIBTA)

    Compound Description: This compound, containing benzothiadiazole and imidazole moieties, was analyzed using vibrational spectroscopic techniques and DFT calculations []. This study provides insights into its electronic structure and vibrational properties, which can be valuable for understanding the behavior of similar compounds.

2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives

    Compound Description: This class of compounds showed inhibitory effects on hepatitis B virus (HBV) capsid assembly []. They represent a novel family of potential antiviral agents targeting HBV.

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933)

    Compound Description: BN 80933 is a potent inhibitor of neuronal nitric oxide synthase (nNOS) with antioxidant properties, demonstrating neuroprotective effects in animal models of cerebral ischemia [].

4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives

    Compound Description: These derivatives, featuring both thiazole and indole moieties, were synthesized and evaluated for their antimicrobial activity []. The presence of the thiazole ring, although differently substituted compared to N-(4-Chlorothiazol-2-yl)acetamide, highlights its relevance in medicinal chemistry.

N-(Benzo[d]thiazol-2-yl)-2-((2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)amino)acetamide derivatives

    Compound Description: This series of compounds, containing benzothiazole, indoline, and thiazolidine rings, was synthesized and evaluated for its antibacterial activity []. The incorporation of multiple heterocyclic units highlights the potential of exploring complex structures for biological activity.

N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-phenylhydrazine

    Compound Description: This compound, featuring a thiazole ring and a hydrazine moiety, was synthesized and characterized using various spectroscopic techniques and X-ray crystallography []. The presence of the thiazole ring, although differently substituted compared to N-(4-Chlorothiazol-2-yl)acetamide, highlights its relevance in structural chemistry and potential applications.

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)

    Compound Description: PF-06282999 is a highly selective, mechanism-based myeloperoxidase (MPO) inhibitor with potential for treating cardiovascular diseases []. It demonstrates the successful development of a drug candidate targeting a specific enzyme involved in inflammatory processes.

(2S,3R)-tert-Butyl N-[4-(N-benzyl-4-fluorobenzenesulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamate

    Compound Description: This compound's crystal structure provides insights into its molecular geometry and conformational preferences []. Although it doesn't contain a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, understanding the structural features of similar compounds can be valuable for drug design.

    Compound Description: The HNK series exhibits potent in vivo antidotal efficacy against nerve agent poisoning, surpassing the efficacy of 2-PAM [, ]. These compounds effectively reactivate inhibited acetylcholinesterase, highlighting their potential as medical countermeasures for chemical warfare agents.

n-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl)benzenesulfonamide hydrolysis products

    Compound Description: These compounds, derived from the hydrolysis of a triazine derivative, provide valuable insights into the degradation pathways of similar compounds []. Understanding the stability and metabolic fate of drug-like molecules is crucial for drug development.

N-(4,6-dimethylpyridin-2-yl)(furan-2-yl)carboxamide

    Compound Description: This non-acidic anti-inflammatory compound provides a structural framework for exploring the anti-inflammatory potential of related compounds []. Although it doesn't directly contain a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, its anti-inflammatory activity suggests that exploring similar properties in thiazole derivatives could be worthwhile.

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,l-b][l,3]benzothiazol-2-yl]phenyl}urea

    Compound Description: This compound represents a complex heterocyclic system with potential therapeutic applications []. Although it doesn't directly contain a thiazole ring like N-(4-Chlorothiazol-2-yl)acetamide, its complex structure and potential biological activity highlight the importance of exploring diverse chemical scaffolds in drug discovery.

N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-(1H-pyrrol-2-ylmethylene)-hydrazine

    Compound Description: This compound, featuring a thiazole ring, a hydrazine moiety, and a pyrrole ring, was investigated for its spectroscopic properties, crystal structure, and electronic properties using both experimental and computational methods []. The presence of the thiazole ring, although differently substituted, suggests that exploring variations in the substitution pattern on the thiazole core of N-(4-Chlorothiazol-2-yl)acetamide could potentially lead to compounds with different physicochemical properties and biological activities.

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide (D-24851)

    Compound Description: D-24851 is a potent tubulin inhibitor currently under preclinical development as a potential anticancer agent [].

N-benzyl-N-[11C]methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([11C]DAC)

    Compound Description: This radiolabeled compound is a translocator protein (TSPO) PET ligand, used for imaging brain injury in preclinical studies [].

aqua[1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane]copper(II) perchlorate

  • Compound Description: This copper(II) complex with a nitrogen-sulfur donor ligand provides insights into the coordination chemistry of copper(II) ions with such ligands []. While not directly related to N-(4-Chloro

Properties

CAS Number

89283-43-2

Product Name

N-(4-chlorothiazol-2-yl)acetamide

IUPAC Name

N-(4-chloro-1,3-thiazol-2-yl)acetamide

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

InChI

InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)

InChI Key

BTTCWGSJNRDNED-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)Cl

Canonical SMILES

CC(=O)NC1=NC(=CS1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.